Tetraethyl [2,2'-bipyridine]-4,4'-diylbis(phosphonate)
Overview
Description
Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) is a compound that belongs to the class of heteroarylphosphonates These compounds are characterized by the presence of phosphonate groups attached to a heteroaromatic ring, in this case, a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) typically involves the coupling of 4-bromo-2,2’-bipyridine with diethylphosphite, followed by hydrolysis with aqueous hydrochloric acid and an addition of potassium thiocyanate . This method ensures the formation of the desired phosphonate groups attached to the bipyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The bipyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) has a wide range of scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) involves its ability to form stable complexes with metal ions. These complexes can participate in various chemical reactions, including electron transfer processes, which are crucial in applications such as catalysis and materials science. The bipyridine moiety acts as a chelating agent, binding to metal ions and facilitating their reactivity .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 2,2’-bipyridine-5,5’-bisphosphonate: Similar structure but with phosphonate groups at different positions on the bipyridine ring.
Diethyl (N-diethylphosphonomethylcarbonyl)aminoethyl phosphonate: Contains a different phosphonate linkage.
Diethyl 2-(2’-diethylphosphonoethoxy)ethylphosphonate: Features an ethoxy linkage between the phosphonate groups.
Uniqueness
Tetraethyl [2,2’-bipyridine]-4,4’-diylbis(phosphonate) is unique due to its specific positioning of phosphonate groups on the bipyridine ring, which imparts distinct chemical properties and reactivity. This positioning allows for the formation of highly stable metal complexes, making it particularly valuable in applications requiring robust and reliable chemical interactions.
Properties
IUPAC Name |
4-diethoxyphosphoryl-2-(4-diethoxyphosphorylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6P2/c1-5-23-27(21,24-6-2)15-9-11-19-17(13-15)18-14-16(10-12-20-18)28(22,25-7-3)26-8-4/h9-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFROMDCBUIPCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC(=NC=C1)C2=NC=CC(=C2)P(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431735 | |
Record name | AG-E-23990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174397-53-6 | |
Record name | AG-E-23990 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 174397-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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